molecular formula C22H38O3 B14386057 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- CAS No. 87944-76-1

1,3-Cyclohexanedione, 2-(1-oxohexadecyl)-

Cat. No.: B14386057
CAS No.: 87944-76-1
M. Wt: 350.5 g/mol
InChI Key: LHLQVKHGDWJTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexanedione, 2-(1-oxohexadecyl)-: is an organic compound that belongs to the family of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions, and a long aliphatic chain with a ketone group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- typically involves the following steps:

  • Formation of 1,3-Cyclohexanedione: : This can be achieved by the semi-hydrogenation of resorcinol. The reaction is carried out in the presence of hydrogen gas and a suitable catalyst, such as palladium on carbon. [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{H}_2 \rightarrow \text{C}_6\text{H}_8\text{O}_2 ]

  • Acylation Reaction: : The 1,3-Cyclohexanedione is then subjected to an acylation reaction with hexadecanoyl chloride in the presence of a base, such as pyridine, to form 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)-. [ \text{C}6\text{H}8\text{O}2 + \text{C}{16}\text{H}{31}\text{COCl} \rightarrow \text{C}{22}\text{H}_{38}\text{O}_3 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexanedione derivatives.

Scientific Research Applications

1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of enzymatic activity. The long aliphatic chain may also facilitate membrane interactions and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexanedione: The parent compound without the aliphatic chain.

    2-Methyl-1,3-cyclohexanedione: A derivative with a methyl group at the 2 position.

    2-Acetyl-1,3-cyclohexanedione: A derivative with an acetyl group at the 2 position.

Uniqueness

1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in non-polar solvents and may influence its biological activity and interactions.

Properties

CAS No.

87944-76-1

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

2-hexadecanoylcyclohexane-1,3-dione

InChI

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h22H,2-18H2,1H3

InChI Key

LHLQVKHGDWJTGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1C(=O)CCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.